molecular formula C6H9ClN2O B2876184 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole CAS No. 1153037-52-5

2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole

Cat. No. B2876184
CAS RN: 1153037-52-5
M. Wt: 160.6
InChI Key: QVCKAKZLIVCEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family. It is a colorless, volatile liquid that has a wide range of applications in the scientific research community. It is used in the synthesis of various organic compounds, as well as for the study of biochemical and physiological processes.

Scientific Research Applications

2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a catalyst in the synthesis of certain compounds, such as cyclic ketones and aldehydes. In addition, it is used in the study of biochemical and physiological processes.

Mechanism of Action

2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole acts as a nucleophile in organic reactions. It is able to react with electrophilic compounds to form covalent bonds. This reaction is known as nucleophilic substitution. The reaction of 2-(3-chloropropyl)-1,3-dioxolane with methyl iodide is an example of a nucleophilic substitution reaction.
Biochemical and Physiological Effects
2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole has been studied for its biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and anti-bacterial properties. It has also been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole has several advantages for use in laboratory experiments. It is a volatile liquid, which makes it easy to handle and store. It is also relatively inexpensive and can be synthesized in a variety of ways. However, the compound is toxic and should be handled with care.

Future Directions

There are several potential future directions for research involving 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole. Further research could be done to explore its potential as a drug candidate. Studies could also be done to investigate its potential as a pesticide or herbicide. In addition, research could be done to explore its potential as an anti-cancer agent or a treatment for other diseases. Finally, research could be done to explore its potential as a catalyst in organic synthesis.

Synthesis Methods

2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole can be synthesized through a variety of methods. One common method is the reaction of 2-(3-chloropropyl)-1,3-dioxolane with methyl iodide in the presence of sodium hydride. This reaction yields the desired product in high yields. Another method involves the reaction of 2-(3-chloropropyl)-1,3-dioxolane with methyl iodide and potassium carbonate in the presence of a base catalyst. This yields the desired product in moderate to good yields.

properties

IUPAC Name

2-(3-chloropropyl)-5-methyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-5-8-9-6(10-5)3-2-4-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCKAKZLIVCEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.